

Comparative Guide to the Anti-Tumor Efficacy of K03861 in Leukemia Models

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Compound of Interest		
Compound Name:	K03861	
Cat. No.:	B1684544	Get Quote

This guide provides a comparative analysis of **K03861**, a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and its anti-tumor effects in leukemia models. The performance and mechanism of action of **K03861** are compared with other relevant cyclin-dependent kinase inhibitors that have been evaluated for leukemia treatment. This document is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: K03861 and Comparative Agents

K03861 is a potent inhibitor of CDK2.[1] Cyclin-dependent kinases are crucial for regulating the cell cycle, and their dysregulation is a common feature in cancers, leading to uncontrolled cell proliferation.[2] **K03861** functions by binding to CDK2, which prevents the phosphorylation of its substrates, leading to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent apoptosis (programmed cell death) in cancer cells.[3] Its anti-proliferative effects have been observed in various tumor cells, including myeloid leukemia.[4]

For comparison, other CDK inhibitors with different target specificities have also been investigated for treating hematological malignancies:

Pan-CDK Inhibitors (e.g., Flavopiridol/Alvocidib): These agents inhibit multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5] This broad activity can induce widespread cell cycle arrest and apoptosis but may also lead to more significant side effects.
 [5]



- CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib): These are more selective and primarily cause G1 cell cycle arrest.[6] They have shown efficacy in certain leukemia models, particularly when used in combination with conventional chemotherapy.[7][8]
- CDK9 Inhibitors (e.g., Dinaciclib, Voruciclib): CDK9 is a key regulator of transcription.[9]
 Inhibiting CDK9 leads to the downregulation of critical survival proteins like Mcl-1 and MYC, making it an attractive strategy for treating acute myeloid leukemia (AML).[9][10]

Comparative Efficacy and In Vitro Data

The following table summarizes the targets and reported effects of **K03861** and other representative CDK inhibitors in the context of leukemia and other cancers. Direct head-to-head quantitative data for **K03861** against other inhibitors in the same leukemia model is limited in publicly available literature; this table collates data from various studies.



Compound	Primary Target(s)	Mechanism of Action	Reported In Vitro / In Vivo Effects in Leukemia Models	Reference
K03861	CDK2	Induces G1/S cell cycle arrest and apoptosis.	Inhibits proliferation and promotes apoptosis in myeloid leukemia cells.[4]	[1][4]
Flavopiridol	CDK1, 2, 4, 6, 7, 9	Pan-CDK inhibition leading to cell cycle arrest and apoptosis.	Induces apoptosis in primary and recurrent AML cells; demonstrated anti-leukemia cytotoxicity in clinical trials.[5]	[5]
Palbociclib	CDK4, CDK6	Selective inhibition of CDK4/6, leading to G1 arrest.	Controls cell growth via G1 arrest in T-ALL and B-ALL preclinical models.[6] Effective when combined with chemotherapy.[7]	[6][7]
Dinaciclib	CDK9 (also CDK1, 2, 5, 12)	Primarily inhibits transcription, leading to apoptosis.	Exerts potent apoptotic and antitumor effects in preclinical models of MLL-	[5]



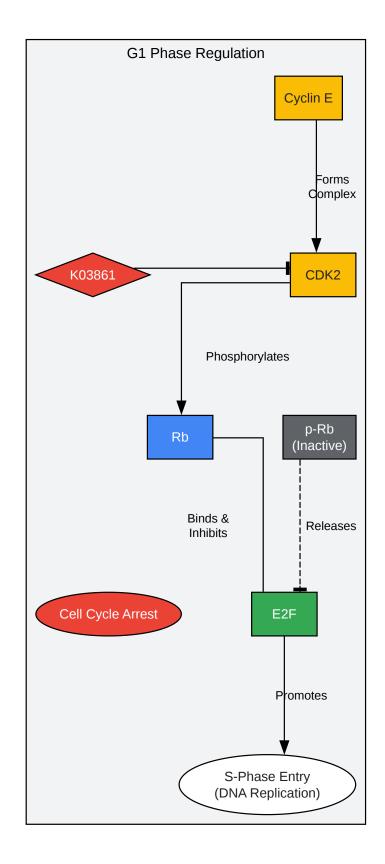
rearranged AML.

[5]

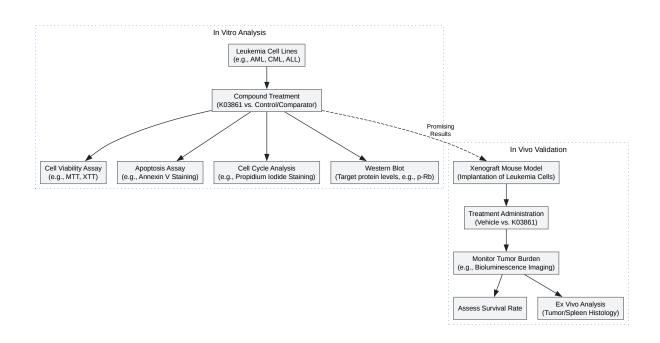
Signaling Pathway and Experimental Workflow

The diagram below illustrates the simplified signaling pathway affected by **K03861**. By inhibiting the CDK2/Cyclin E complex, **K03861** prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive, halting the cell cycle before DNA replication (S phase).









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